molecular formula C16H12N2O5 B337362 2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione

2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione

Cat. No.: B337362
M. Wt: 312.28 g/mol
InChI Key: UBLKNFUAHZYWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a nitro group attached to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of an ethoxyphenyl derivative followed by cyclization to form the isoindole dione core. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted isoindole dione derivatives.

Scientific Research Applications

2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the isoindole dione core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione: Similar structure with the ethoxy group in a different position.

    2-(3-ethoxyphenyl)-4-amino-1H-isoindole-1,3(2H)-dione: Similar structure with an amino group instead of a nitro group.

Uniqueness

2-(3-Ethoxyphenyl)-4-nitroisoindole-1,3-dione is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O5/c1-2-23-11-6-3-5-10(9-11)17-15(19)12-7-4-8-13(18(21)22)14(12)16(17)20/h3-9H,2H2,1H3

InChI Key

UBLKNFUAHZYWPW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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